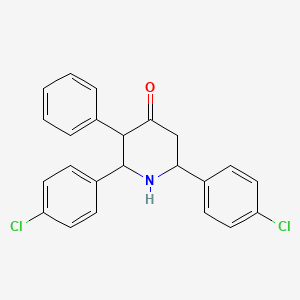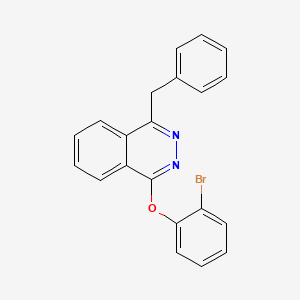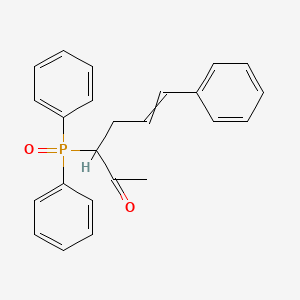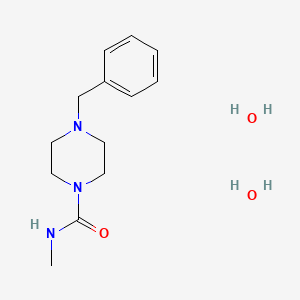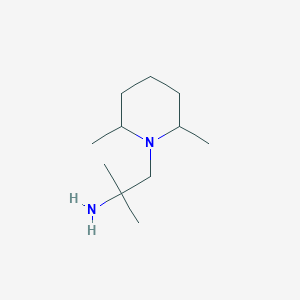![molecular formula C20H22N2O4 B12526878 3,3'-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione) CAS No. 870007-33-3](/img/structure/B12526878.png)
3,3'-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione) is a chemical compound that features a quinoxaline core linked to two pentane-2,4-dione groups via methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione) typically involves the condensation of quinoxaline derivatives with β-diketones. One common method involves the reaction of quinoxaline-2,3-dicarbaldehyde with pentane-2,4-dione in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through the formation of intermediate methylene bridges, which link the quinoxaline core to the β-diketone groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The methylene bridges and β-diketone groups can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,3’-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione) involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can engage in π-π interactions with aromatic residues in proteins, while the β-diketone groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with a similar core structure but lacking the β-diketone groups.
Quinoxaline-2,3-dicarboxylic acid: An oxidized derivative with carboxylic acid groups instead of methylene bridges.
Quinoxaline-2,3-diylbis(methylene)bis(acetylacetone): A related compound with acetylacetone groups instead of pentane-2,4-dione.
Uniqueness
3,3’-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione) is unique due to the presence of both quinoxaline and β-diketone functionalities, which confer distinct chemical reactivity and potential applications. The methylene bridges provide flexibility and allow for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
870007-33-3 |
|---|---|
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[[3-(2-acetyl-3-oxobutyl)quinoxalin-2-yl]methyl]pentane-2,4-dione |
InChI |
InChI=1S/C20H22N2O4/c1-11(23)15(12(2)24)9-19-20(10-16(13(3)25)14(4)26)22-18-8-6-5-7-17(18)21-19/h5-8,15-16H,9-10H2,1-4H3 |
InChI Key |
KDGMXUKRSWCCSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=NC2=CC=CC=C2N=C1CC(C(=O)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


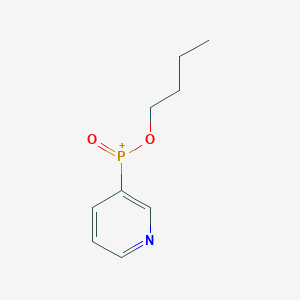
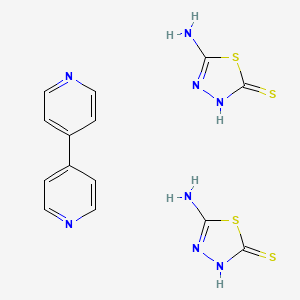
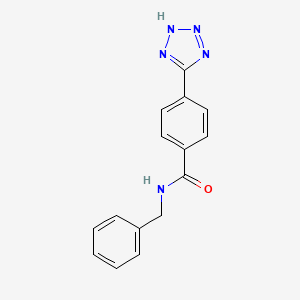

![N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine](/img/structure/B12526837.png)
![Bis[4-(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B12526838.png)
![2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol](/img/structure/B12526842.png)
